molecular formula C8H6BrNO2 B2806735 7-Bromo-3-hydroxyisoindolin-1-one CAS No. 1936016-08-8

7-Bromo-3-hydroxyisoindolin-1-one

Cat. No.: B2806735
CAS No.: 1936016-08-8
M. Wt: 228.045
InChI Key: JCKKLQQRXDXCHV-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxyisoindolin-1-one is a brominated isoindolinone derivative characterized by a hydroxyl group at the 3-position and a bromine atom at the 7-position of the isoindolinone scaffold. This compound is of interest in medicinal chemistry due to its structural features, which influence hydrogen bonding (via the hydroxyl group) and electrophilic reactivity (via the bromine atom).

Properties

IUPAC Name

7-bromo-3-hydroxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,7,11H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKKLQQRXDXCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, which can have different functional groups replacing the bromine atom or modifying the hydroxyl group .

Scientific Research Applications

7-Bromo-3-hydroxyisoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-hydroxyisoindolin-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

7-Bromo-6-methoxyisoindolin-1-one (CAS 1226879-79-3)
  • Similarity : 0.90
  • Key Differences : The methoxy group at the 6-position replaces the hydroxyl group at the 3-position.
  • Impact : Methoxy groups are less polar than hydroxyl groups, reducing hydrogen-bonding capacity but enhancing lipophilicity. This may alter pharmacokinetic properties such as membrane permeability.
4-Bromo-2-methylisoindolin-1-one (CAS 435273-55-5)
  • Similarity : 0.82
  • Key Differences : Bromine is at the 4-position instead of 7, with a methyl group at the 2-position.
  • The methyl group adds steric bulk, which could hinder interactions with biological targets.
5-Bromo-7-fluoroisoindolin-1-one (CAS 2231760-88-4)
  • Key Differences : Fluorine replaces the hydroxyl group at the 7-position, with bromine at the 5-position .

Functional Group Modifications

4-Bromo-7-nitroisoindolin-1-one (CAS 765948-99-0)
  • Key Differences : A nitro group replaces the hydroxyl group at the 7-position .
7-Amino-4-bromoisoindolin-1-one (Compound 10b)
  • Key Differences: An amino group replaces the hydroxyl group at the 3-position, with bromine at the 4-position .

Ring System Variations

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS 891782-60-8)
  • Similarity : 0.95
  • Key Differences: The isoindolinone scaffold is replaced with a dihydroisoquinolinone ring.
  • Impact: The expanded aromatic system in isoquinolinone derivatives may enhance π-π stacking interactions with biological targets, altering binding affinity compared to isoindolinones.

Biological Activity

7-Bromo-3-hydroxyisoindolin-1-one is a heterocyclic compound with potential biological activities that make it a subject of interest in medicinal chemistry. The compound's structure, characterized by the presence of a bromine atom and a hydroxyl group, is believed to contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C8H6BrNO2
  • IUPAC Name : 7-bromo-3-hydroxy-2,3-dihydroisoindol-1-one
  • Molecular Weight : 228.04 g/mol

The compound features a bromine atom at the 7th position and a hydroxyl group at the 3rd position on the isoindolinone ring structure. These functional groups are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence enzyme activity and receptor binding, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes. A study demonstrated that derivatives of isoindolinones showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways. For instance, a study reported that isoindolinone derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been proposed that the compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Derivatives demonstrated significant inhibition against Staphylococcus aureus and E. coli.
Anticancer Activity Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Neuroprotection Reduced oxidative stress markers in SH-SY5Y neuroblastoma cells, suggesting potential for Alzheimer’s disease treatment .

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
3-Hydroxyisoindolin-1-one Lacks bromine; less reactiveLower antimicrobial activity
7-Chloro-3-hydroxyisoindolin-1-one Chlorine instead of bromine; different reactivity profileVaries in anticancer potency
7-Fluoro-3-hydroxyisoindolin-1-one Fluorine alters chemical propertiesPotentially enhanced neuroprotective effects

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